2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline
CAS No.: 31183-91-2
Cat. No.: VC2036909
Molecular Formula: C14H16N2S2
Molecular Weight: 276.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31183-91-2 |
|---|---|
| Molecular Formula | C14H16N2S2 |
| Molecular Weight | 276.4 g/mol |
| IUPAC Name | 2-[(2-amino-5-methylphenyl)disulfanyl]-4-methylaniline |
| Standard InChI | InChI=1S/C14H16N2S2/c1-9-3-5-11(15)13(7-9)17-18-14-8-10(2)4-6-12(14)16/h3-8H,15-16H2,1-2H3 |
| Standard InChI Key | RAQHRJVDSRBFNH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)N)SSC2=C(C=CC(=C2)C)N |
| Canonical SMILES | CC1=CC(=C(C=C1)N)SSC2=C(C=CC(=C2)C)N |
Introduction
Chemical Properties
2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline exhibits distinctive chemical properties stemming from its molecular structure. The compound's essential characteristics are summarized in Table 1.
Table 1: Chemical Properties of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline
The compound belongs to the class of aromatic amines and thioethers due to its structural components, which include an aniline core and dithio functional groups attached to phenyl rings. The presence of both amine groups and the disulfide bond contributes to its chemical reactivity profile, making it suitable for various synthetic applications.
Structural Analysis
Molecular Structure
The molecular structure of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline consists of two methylated aniline units connected by a disulfide (-S-S-) bridge. Specifically, it features:
-
Two aniline rings with methyl substituents
-
A disulfide bridge connecting the two aromatic rings
-
Amino groups (-NH₂) positioned at the 2-position on each ring
-
Methyl groups (-CH₃) at the 5-position on one ring and the 4-position on the other ring
Alternative Nomenclature
The compound is known by several synonyms in scientific literature and commercial catalogs, reflecting different naming conventions and structural interpretations:
-
2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline (most common designation)
-
6,6'-Disulfanediylbis(2-methylaniline)
-
Bis(2-amino-3-methylphenyl)disulfide
-
2-[(2-amino-3-methylphenyl)disulfanyl]-6-methylaniline
These alternative names emphasize different structural aspects of the compound while referring to the same chemical entity.
Applications and Uses
2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline serves multiple purposes in chemical research and industrial applications, primarily centered around its role as a synthetic intermediate.
Pharmaceutical Intermediates
The compound functions as a key intermediate in the synthesis of various pharmaceutical compounds. Its unique structure, featuring both amino groups and a disulfide bridge, makes it valuable for constructing more complex molecular architectures found in certain drug candidates.
Organic Synthesis
Beyond pharmaceuticals, the compound serves as a building block in general organic synthesis, contributing to the creation of:
-
Specialized agrochemicals
-
Dyestuffs and colorants
-
Other sulfur-containing functional materials
Research Applications
In research settings, the compound is utilized in studies involving:
-
Structure-activity relationship investigations
-
Development of new synthetic methodologies
-
Spectroscopic analysis studies
The compound's distinct chemical features make it a valuable subject for spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to confirm its structure and properties.
Research Findings
Research on 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline remains relatively limited in the scientific literature, with most investigations focusing on its utility as an intermediate rather than as a primary research subject. The available data suggests several important characteristics:
Reactivity Profile
The compound's reactivity is primarily influenced by:
-
The nucleophilic amino groups, which can participate in various condensation reactions
-
The disulfide bridge, which can undergo reduction, exchange, or cleavage reactions
-
The aromatic rings, which can participate in electrophilic substitution reactions
This combination of functional groups creates a versatile chemical platform for diverse synthetic transformations.
Pricing information varies by supplier and quantity, with CymitQuimica listing prices ranging from €264.00 for 250mg to €1,182.00 for 5g as of their last update .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume